molecular formula C27H54O2 B1205569 Heptacosanoic acid CAS No. 7138-40-1

Heptacosanoic acid

Cat. No.: B1205569
CAS No.: 7138-40-1
M. Wt: 410.7 g/mol
InChI Key: VXZBFBRLRNDJCS-UHFFFAOYSA-N
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Description

. It is a 27-carbon fatty acid found in various natural sources, including beeswax and certain plant waxes. This compound is notable for its high melting point and stability, making it useful in various industrial applications.

Biochemical Analysis

Biochemical Properties

Heptacosanoic acid participates in several biochemical reactions, primarily involving lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which activates the fatty acid by converting it into heptacosanoyl-CoA. This activated form can then enter various metabolic pathways . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, influencing membrane structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . This modulation can lead to changes in the expression of genes involved in fatty acid oxidation and lipid synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, this compound can inhibit the activity of certain lipases, enzymes responsible for breaking down triglycerides into free fatty acids . This inhibition can affect lipid metabolism and energy homeostasis. Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, such as PPARs, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and other degradation processes over extended periods . Long-term exposure to this compound in cell cultures has been associated with alterations in cellular function, including changes in lipid metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects on lipid metabolism and energy balance . At high doses, it can lead to toxic effects, including liver damage and inflammation. These adverse effects are likely due to the accumulation of this compound and its metabolites in tissues, leading to disruptions in cellular function and homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid synthesis. In the β-oxidation pathway, this compound is broken down into smaller fatty acids and acetyl-CoA, which can then enter the citric acid cycle for energy production . Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of enzymes like acyltransferases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. For example, fatty acid-binding proteins (FABPs) can bind to this compound and facilitate its transport to various cellular compartments . Additionally, this compound can be incorporated into lipoproteins, which transport lipids through the bloodstream to different tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets . Its localization can affect its activity and function. For instance, in the endoplasmic reticulum, this compound can be involved in the synthesis of complex lipids, while in mitochondria, it can undergo β-oxidation for energy production. Post-translational modifications, such as acylation, can also influence the subcellular localization of this compound and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptacosanoic acid can be synthesized through the hydrogenation of heptacosenoic acid, which involves the addition of hydrogen to the double bonds of heptacosenoic acid in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax or ozokerite. The extracted material is then purified through processes like distillation and crystallization to obtain pure this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield heptacosanol, a long-chain alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptacosanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Heptacosanoic acid is similar to other long-chain saturated fatty acids such as:

  • Hexacosanoic acid (C26:0)
  • Octacosanoic acid (C28:0)
  • Nonacosanoic acid (C29:0)

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring durable and heat-resistant materials .

Properties

IUPAC Name

heptacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZBFBRLRNDJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075070
Record name Heptacosanoic acid
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Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptacosanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7138-40-1, 68439-87-2
Record name Heptacosanoic acid
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Record name Heptacosanoic acid
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Record name Carboxylic acids, C27-47
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Record name Heptacosanoic acid
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Record name Heptacosanoic acid
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Record name HEPTACOSANOIC ACID
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Record name Heptacosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A polymer dispersion of carboxylic acid silver salts - carboxylic acids - silver bromide (Composition H - 5) was produced in the same manner as in Example 1 except that a mixture of 272 g of behenic acid and 82 g of an equimolar mixture of C24H49COOH, C26H53COOH and C28H57COOH was used instead of the mixture of 272 g of behenic acid and 82 g of C26H53COOH.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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